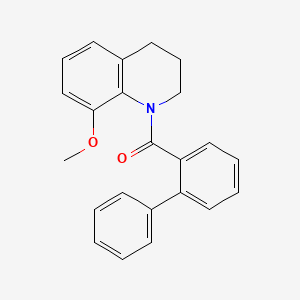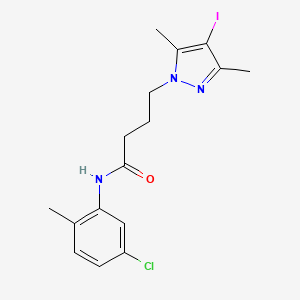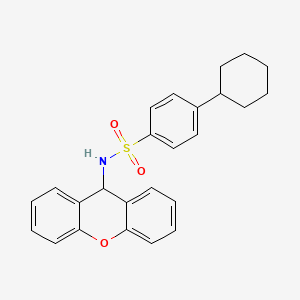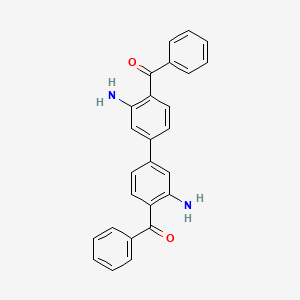
biphenyl-2-yl(8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a biphenyl moiety linked to a tetrahydroquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride, followed by cyclization with a methoxy-substituted tetrahydroquinoline precursor. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation step .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the tetrahydroquinoline structure can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1,1’-Biphenyl: A simpler biphenyl derivative used in the production of polychlorinated biphenyls (PCBs) and other organic compounds.
8-Methoxyquinoline: A related compound with known antimicrobial properties.
Uniqueness: 1-{[1,1’-BIPHENYL]-2-CARBONYL}-8-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combined biphenyl and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields .
Propiedades
Fórmula molecular |
C23H21NO2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C23H21NO2/c1-26-21-15-7-11-18-12-8-16-24(22(18)21)23(25)20-14-6-5-13-19(20)17-9-3-2-4-10-17/h2-7,9-11,13-15H,8,12,16H2,1H3 |
Clave InChI |
SGYWJZUYIXKQJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11484201.png)
![ethyl 4-[5-(4-tert-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11484206.png)
![Ethyl (2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11484217.png)

![4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methyl-5-nitropyridine-3-carbonitrile](/img/structure/B11484230.png)

![2,4-dichloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-sulfamoylbenzamide](/img/structure/B11484239.png)
![7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484250.png)
![ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11484256.png)
![2-Amino-4,4-bis(cyclohexylideneaminooxy)-5'-methyl-2'-oxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B11484257.png)

![2-Amino-4-(5-nitrothiophen-2-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11484290.png)
![3-(5-bromofuran-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484294.png)
![Ethyl 3-{[({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B11484304.png)
